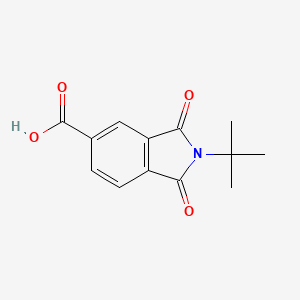

2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-tert-butyl-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-13(2,3)14-10(15)8-5-4-7(12(17)18)6-9(8)11(14)16/h4-6H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMWXWYNYYVTMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386077 | |

| Record name | 2-tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57151-82-3 | |

| Record name | 2-tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid CAS number

An In-Depth Technical Guide to 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction: The Significance of the Phthalimide and Carboxylic Acid Moieties

The structure of this compound marries two critical pharmacophores. The phthalimide scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1] Its hydrophobic nature allows for passage across biological membranes, a desirable property for drug candidates.[1] Famously, the phthalimide core is central to the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide.[2][3] The versatility of the phthalimide ring system allows for the synthesis of a wide array of derivatives with applications ranging from anti-inflammatory and anticancer to antimicrobial and neuroprotective agents.[4][2][5][6]

The carboxylic acid group is another cornerstone of drug design, appearing in over 450 marketed drugs.[7] Its ability to participate in hydrogen bonding and electrostatic interactions makes it a key feature for binding to biological targets.[7] However, the presence of a carboxylic acid can also present challenges in drug development, such as limited membrane permeability and metabolic instability.[7] The strategic placement of a bulky tert-butyl group on the nitrogen of the phthalimide ring in the target molecule is a deliberate design choice aimed at modulating the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Synthesis and Reaction Mechanisms

The synthesis of this compound can be logically approached through the reaction of trimellitic anhydride with tert-butylamine. This reaction is a variation of the well-established synthesis of N-substituted phthalimides from phthalic anhydrides and primary amines.

Proposed Synthetic Pathway

The most direct synthetic route would involve the condensation of trimellitic anhydride (1,2,4-benzenetricarboxylic anhydride) with tert-butylamine.

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trimellitic anhydride in a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or glacial acetic acid.

-

Addition of Amine: Slowly add an equimolar amount of tert-butylamine to the stirred solution. The steric hindrance of the tert-butyl group may necessitate slightly elevated temperatures to facilitate the initial nucleophilic attack.[8][9]

-

Formation of the Phthalamic Acid Intermediate: The initial reaction will form the corresponding phthalamic acid intermediate. This can often be isolated or carried forward in situ.

-

Cyclization to the Imide: Heat the reaction mixture to reflux to induce dehydration and subsequent cyclization to the phthalimide ring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice-water to precipitate the product. The crude product can then be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Physicochemical Properties and Characterization

The expected physicochemical properties of this compound are summarized in the table below. These are predicted based on the known properties of its constituent functional groups.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₃H₁₃NO₄ |

| Molecular Weight | 247.25 g/mol |

| Appearance | Likely a white to off-white crystalline solid. |

| Solubility | Expected to have limited solubility in water and higher solubility in organic solvents like DMSO, DMF, and alcohols. The carboxylic acid group will allow for solubility in aqueous base. |

| Melting Point | Expected to be a relatively high-melting solid, characteristic of aromatic carboxylic acids and phthalimides. |

| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for benzoic acid derivatives. |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group. The aromatic protons on the phthalimide ring will appear as multiplets in the downfield region. The acidic proton of the carboxylic acid may appear as a broad singlet.

-

¹³C NMR: The carbon NMR will show a quaternary carbon and a methyl carbon signal for the tert-butyl group. The carbonyl carbons of the imide will be in the 165-170 ppm range. The aromatic carbons and the carboxylic acid carbon will also have characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a strong C=O stretching vibration for the carboxylic acid around 1700 cm⁻¹ and characteristic symmetric and asymmetric C=O stretching bands for the imide group around 1770 and 1710 cm⁻¹. A broad O-H stretch for the carboxylic acid will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery

The unique combination of a phthalimide ring, a carboxylic acid, and a bulky tert-butyl group suggests several potential applications in drug discovery.

Workflow for Biological Screening

Caption: A typical workflow for evaluating the biological activity of a novel compound.

Potential Therapeutic Areas

-

Oncology: Phthalimide derivatives have shown promise as anticancer agents.[4] The carboxylic acid moiety could be exploited to target specific enzymes or receptors involved in cancer progression.

-

Inflammation and Immunology: Given the immunomodulatory properties of thalidomide and its analogs, this compound could be investigated for its anti-inflammatory potential.[2]

-

Neurodegenerative Diseases: Some phthalimide derivatives have been explored as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders.[6] The structural features of the target molecule make it a candidate for such investigations.

-

Infectious Diseases: The phthalimide scaffold has been used to develop antimicrobial and antitubercular agents.[1]

The carboxylic acid can also serve as a handle for the synthesis of more complex derivatives, such as amides and esters, to further explore structure-activity relationships (SAR). For example, derivatives of 1,3-dioxoisoindoline-5-carboxamide have been investigated as T-type calcium channel blockers.[5]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general laboratory safety precautions should be strictly followed. Based on the functional groups present, the following hazards should be considered:

-

Skin and Eye Irritation: Aromatic carboxylic acids and phthalimide derivatives can be irritating to the skin and eyes.

-

Respiratory Irritation: Inhalation of the dust of the solid compound may cause respiratory tract irritation.

-

General Toxicity: While not specifically known, it is prudent to handle the compound as potentially toxic.

Recommended Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

Laboratory coat

-

Work in a well-ventilated fume hood.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies. The combination of the biologically active phthalimide core, the versatile carboxylic acid functionality, and the modulating tert-butyl group makes this compound a compelling candidate for screening in a variety of disease models. Further research into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its therapeutic potential.

References

-

Fernandes, G. F. S., et al. (2022). Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. UCL Discovery. Available at: [Link]

-

Ahmed, N., et al. (2017). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. PLoS ONE, 12(4), e0175797. Available at: [Link]

-

Khan, I., et al. (2021). A Review on Drug Discovery of Phthalimide Analogues as Emerging Pharmacophores: Synthesis and Biological Potential. Semantic Scholar. Available at: [Link]

-

de Souza, M. V. N., et al. (2017). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Mini-Reviews in Medicinal Chemistry, 17(15), 1446-1459. Available at: [Link]

-

Singh, C., et al. (2021). Phthalimide analogs for antimalarial drug discovery. RSC Medicinal Chemistry, 12(8), 1284-1296. Available at: [Link]

-

Lee, J. H., et al. (2014). Design, synthesis, and biological evaluation of 1,3-dioxoisoindoline-5-carboxamide derivatives as T-type calcium channel blockers. Bioorganic & Medicinal Chemistry, 22(15), 4042-4048. Available at: [Link]

-

Organic Syntheses Procedure. tert-BUTYLAMINE. Available at: [Link]

-

Fiveable. tert-Butylamine - Organic Chemistry Key Term. Available at: [Link]

- Google Patents. (2012). CN102344405A - Method for preparing N-butylphthalimide.

-

Wisthaler, A., et al. (2015). Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. The Journal of Physical Chemistry A, 119(19), 4547-4559. Available at: [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2278891. Available at: [Link]

-

Li, Y. Q., et al. (2009). Synthesis and herbicidal activity of isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group. Journal of Agricultural and Food Chemistry, 57(20), 9585-9592. Available at: [Link]

-

PrepChem.com. Synthesis of 4-t-butyl-phthalimide. Available at: [Link]

- Google Patents. (2004). CN1515540A - A new synthesis process of tert-butylamine.

-

Li, Y. Q., et al. (2009). Synthesis and Herbicidal Activity of Isoindoline-1,3-dione Substituted Benzoxazinone Derivatives Containing a Carboxylic Ester Group. Journal of Agricultural and Food Chemistry, 57(20), 9585-9592. Available at: [Link]

-

National Center for Biotechnology Information. (2011). 2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o121. Available at: [Link]

-

Majeed, I. Y. (2018). Synthesis and Characterization of Some New Dioxoisoindolin Compounds Containing Thiazine, Azetidine, Thiazolidine and Amide Moities. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 244292, N-tert-Butylphthalimide. Retrieved January 18, 2026 from [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 20760, 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid. Retrieved January 18, 2026 from [Link].

-

Shi, M., & Zhang, Y. (2004). New process for synthesis on n-methylphthalimide. ResearchGate. Available at: [Link]

-

De Vleeschouwer, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Medicinal Chemistry, 65(11), 7536-7561. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 73812, N-Butylphthalimide. Retrieved January 18, 2026 from [Link].

Sources

- 1. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phthalimide analogs for antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Design, synthesis, and biological evaluation of 1,3-dioxoisoindoline-5-carboxamide derivatives as T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. fiveable.me [fiveable.me]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Characterization of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid

Foreword: The Imperative of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of its entire developmental trajectory. These fundamental characteristics, including solubility, melting point, and acidity (pKa), govern a molecule's behavior from its initial synthesis and purification to its ultimate pharmacokinetic and pharmacodynamic profile. The carboxylic acid moiety, a prevalent functional group in numerous pharmaceuticals, significantly influences these properties, often dictating a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This guide provides a comprehensive framework for the systematic physicochemical characterization of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid, a compound of interest for its potential applications in medicinal chemistry. The methodologies detailed herein are designed to be robust, reproducible, and grounded in established scientific principles, ensuring the generation of high-quality, reliable data crucial for advancing research and development efforts.

Compound Profile: this compound

Chemical Structure:

Caption: Chemical structure of this compound.

Molecular Formula: C₁₃H₁₃NO₄

Molecular Weight: 247.25 g/mol

The structure features a phthalimide core, a common scaffold in medicinal chemistry, substituted with a tert-butyl group on the nitrogen atom and a carboxylic acid group on the isoindoline ring.[3] The tert-butyl group is a prevalent motif in drug design, though its incorporation can influence properties such as lipophilicity and metabolic stability.[4] The presence of both a lipophilic tert-butyl group and a polar carboxylic acid group suggests that this molecule may exhibit interesting solubility and partitioning characteristics. A systematic evaluation of its physicochemical properties is therefore essential.

Essential Physicochemical Parameters: A Summary

The following table outlines the key physicochemical properties to be determined for this compound. The subsequent sections will provide detailed experimental protocols for their measurement.

| Physicochemical Parameter | Description | Importance in Drug Development |

| Melting Point (°C) | The temperature at which the solid and liquid phases of a substance are in equilibrium. | A key indicator of purity and aids in compound identification.[5] |

| Aqueous Solubility (mg/mL or µM) | The maximum concentration of the compound that can dissolve in water at a given temperature. | Critical for oral bioavailability and formulation development.[6] |

| pKa | The negative logarithm of the acid dissociation constant (Ka), indicating the strength of the acidic carboxylic acid group. | Governs the ionization state of the molecule at different physiological pH values, impacting absorption, distribution, and receptor binding.[7][8] |

Experimental Protocols for Physicochemical Characterization

Determination of Melting Point

The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity.[5] A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.[5] The capillary method is a standard and reliable technique for this determination.[9][10]

Methodology: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any larger crystals using a mortar and pestle to ensure uniform heat transfer.[9]

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary tube on a hard surface.

-

-

Apparatus Setup:

-

Utilize a modern digital melting point apparatus. These instruments provide controlled heating rates and often have built-in magnification for clear observation.[10]

-

Insert the packed capillary tube into the heating block of the apparatus.

-

-

Measurement:

-

Rapid Determination (Optional but Recommended): Initially, heat the sample at a rapid rate (e.g., 10-20°C/min) to obtain an approximate melting point.[5] This saves time in the subsequent, more precise measurements.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Begin heating at a slow, controlled rate of 1-2°C per minute.[5] A slow heating rate is crucial for an accurate determination.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).

-

Perform the measurement in triplicate to ensure reproducibility.

-

Data Interpretation: A narrow melting range suggests a high degree of purity. If the melting range is broad, the sample may require further purification.

Caption: Workflow for Melting Point Determination.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter that significantly influences a drug's absorption and bioavailability.[6] For a carboxylic acid, solubility is pH-dependent. The following protocol outlines a method for determining the thermodynamic solubility of this compound.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of the compound (e.g., 5-10 mg) into a series of vials.

-

To each vial, add a known volume of purified water (or a relevant buffer solution to assess pH-dependent solubility).

-

Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After incubation, allow the vials to stand undisturbed to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

To remove any remaining solid, filter the supernatant through a 0.45 µm syringe filter.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound of known concentrations in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the filtered supernatant with the same solvent used for the standards.

-

Analyze the standard solutions and the diluted sample by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated solution.

-

Data Analysis: The determined concentration represents the thermodynamic solubility of the compound under the experimental conditions.

Caption: Workflow for Aqueous Solubility Determination.

Determination of pKa

The pKa of the carboxylic acid group is a crucial determinant of the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.[7][8] Potentiometric titration is a highly accurate and widely used method for pKa determination.[11][12]

Methodology: Potentiometric Titration

-

Preparation of Solutions:

-

Prepare a standard solution of the compound in water or a suitable co-solvent if solubility is low. A typical concentration is around 1-10 mM.

-

Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), which will be used as the titrant.

-

Prepare a standardized solution of a strong acid, such as 0.1 M hydrochloric acid (HCl), for initial pH adjustment.

-

To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M potassium chloride (KCl) should be used.[11]

-

-

Titration Procedure:

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume of the compound solution in a thermostatted vessel and add the background electrolyte.

-

If necessary, adjust the initial pH of the solution to the acidic side (e.g., pH 2-3) using the HCl solution.

-

Begin the titration by adding small, precise increments of the NaOH titrant.

-

After each addition, allow the pH to stabilize and record the pH reading and the volume of titrant added.

-

Continue the titration until the pH reaches the basic range (e.g., pH 11-12).

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized.[11] This corresponds to the midpoint of the buffer region on the titration curve.

-

The equivalence point can be determined from the inflection point of the titration curve, often identified by taking the first or second derivative of the curve.

-

Causality in Experimental Choices: The use of a background electrolyte is critical to maintain a constant ionic strength, as the activity of ions, and thus the measured pH, can be affected by changes in ionic strength.[11] Purging the solution with nitrogen before and during the titration can be beneficial to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.[11]

Caption: Workflow for pKa Determination by Potentiometric Titration.

Concluding Remarks

The systematic determination of the physicochemical properties of this compound, as outlined in this guide, is a critical endeavor for any research or development program involving this compound. The data generated from these experiments will provide a solid foundation for understanding its behavior in various chemical and biological systems, thereby enabling informed decisions in medicinal chemistry, formulation science, and preclinical development. Adherence to these robust and well-established protocols will ensure the generation of accurate and reliable data, ultimately accelerating the journey from a promising molecule to a potential therapeutic agent.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

Kluza, D. A., et al. (2017). Development of Methods for the Determination of pKa Values. Pharmaceutical Research, 34(12), 2617-2633. Available from: [Link]

-

thinkSRS.com. Melting Point Determination. Available from: [Link]

-

University of Alberta. Melting point determination. Available from: [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Available from: [Link]

-

University of Missouri–St. Louis. Carboxylic Acid Unknowns and Titration. Available from: [Link]

-

SSERC. Melting point determination. Available from: [Link]

-

Scribd. Potentiometric Acid-Base Titration Guide. Available from: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 841-848. Available from: [Link]

-

ASTM International. (2023). Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. (ASTM E324-23). Available from: [Link]

-

Scribd. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

YouTube. (2021). Solubility of Carboxylic Acids N5. Available from: [Link]

-

Kuujia.com. Cas no 57151-82-3 (this compound). Available from: [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Available from: [Link]

-

National Institutes of Health. 2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate. Available from: [Link]

-

PubChem. tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. Available from: [Link]

-

MDPI. (2023). 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a,11,12b,13,14,14a,14b-tetradecahydropicene-2-carboxylate. Molecules, 28(21), 7301. Available from: [Link]

-

Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current medicinal chemistry, 29(13), 2203–2234. Available from: [Link]

-

PubChem. 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid. Available from: [Link]

-

ChemSynthesis. tert-butyl 2-oxo-1-indolinecarboxylate. Available from: [Link]

-

PubChem. Tert-butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate. Available from: [Link]

-

ResearchGate. (2008). Convenient Synthesis of tert-Butyl Esters of Indole-5-carboxylic Acid and Related Heterocyclic Carboxylic Acids. Synthetic Communications, 38(16), 2755-2764. Available from: [Link]

-

SciSpace. Carboxylic Acid (Bio)Isosteres in Drug Design. Available from: [Link]

-

National Institutes of Health. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Available from: [Link]

-

PubMed. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 458-464. Available from: [Link]

-

Scribd. Solid Unknown 20. Available from: [Link]

-

Scribd. Solid Unknown 13. Available from: [Link]

-

Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

IB DP Chemistry. 11.3 Spectroscopic identification of organic compounds SL Paper 3. Available from: [Link]

-

PubChem. Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. Available from: [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. Available from: [Link]

-

MDPI. (2023). 5,8-Di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione—A New Lipophilic N-oxyl Radical Precursor. Molecules, 28(2), 793. Available from: [Link]

-

PubChem. 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid. Available from: [Link]

Sources

- 1. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. Aqueous Solubility Assay - Enamine [enamine.net]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. thinksrs.com [thinksrs.com]

- 10. westlab.com [westlab.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

A Technical Guide to the Structural Elucidation of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid, a substituted phthalimide derivative of interest in medicinal chemistry and materials science. Unambiguous confirmation of its molecular structure is paramount for ensuring efficacy, safety, and reproducibility in research and development. This document outlines a multi-technique analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By synergizing the data from these orthogonal techniques, a self-validating system for structure confirmation is established. This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each experimental choice.

Introduction

This compound belongs to the phthalimide class of compounds, which are scaffolds of significant interest due to their diverse biological activities. The incorporation of a tert-butyl group on the imide nitrogen and a carboxylic acid on the aromatic ring introduces specific physicochemical properties that can influence molecular interactions, solubility, and metabolic stability. Accurate structural confirmation is the bedrock of any scientific investigation, ensuring that observed biological or material properties are correctly attributed to the molecule of interest. This guide details the application of modern spectroscopic methods to unequivocally determine the connectivity and chemical environment of every atom in the target molecule.

The structure is:

The Analytical Workflow: A Multi-pronged Approach

The elucidation of a novel or synthesized small molecule is rarely accomplished with a single technique. Instead, a combination of methods provides complementary information, leading to a confident structural assignment.[1] The process described herein relies on a logical workflow that begins with determining the molecular formula and proceeds through detailed connectivity mapping.

Mass Spectrometry (MS): The First Piece of the Puzzle

Mass spectrometry is the initial and indispensable step, providing the molecular weight and, with high-resolution instruments, the elemental composition of the analyte.[1]

Expected High-Resolution Mass Spectrometry (HRMS) Data

For the target molecule with the chemical formula C₁₃H₁₃NO₄, the expected exact mass can be calculated.

-

Molecular Formula: C₁₃H₁₃NO₄

-

Monoisotopic Mass: 247.0845 g/mol

-

Expected Ion (ESI+): [M+H]⁺ = 248.0917

-

Expected Ion (ESI-): [M-H]⁻ = 246.0772

An experimental mass measurement within a narrow tolerance (e.g., < 5 ppm) of these calculated values provides strong evidence for the elemental composition.

Fragmentation Analysis: Deconstructing the Molecule

In mass spectrometry, molecules can be induced to break apart into smaller, charged fragments.[2][3] The pattern of these fragments provides structural clues, much like puzzle pieces. For this compound, key fragmentation pathways can be predicted.

A primary and highly characteristic fragmentation involves the loss of the tert-butyl group. The tert-butyl cation (C₄H₉⁺) is very stable, making this a favorable cleavage.

Another diagnostic fragmentation pathway for phthalate metabolites involves the formation of a deprotonated o-phthalic anhydride ion at m/z 147.[4] The observation of these specific mass losses provides strong, confirmatory evidence for the core phthalimide structure and the N-tert-butyl substituent.

Infrared (IR) Spectroscopy: Identifying the Key Players

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5] The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of chemical bonds.

Characteristic IR Absorptions

For our target molecule, several key absorptions are expected, providing a characteristic "fingerprint."

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Comments |

| Carboxylic Acid (O-H) | O-H Stretch | 2500-3300 (broad) | A very broad and often strong signal, characteristic of the hydrogen-bonded O-H in a carboxylic acid. |

| Aromatic C-H | C-H Stretch | 3000-3100 | Signals for sp² C-H bonds, typically appearing just above 3000 cm⁻¹. |

| Aliphatic C-H (tert-butyl) | C-H Stretch | 2850-3000 | Signals for sp³ C-H bonds. |

| Imide Carbonyl (C=O) | Asymmetric C=O Stretch | ~1770 | Cyclic imides show two carbonyl bands.[6] This higher frequency band is characteristic. |

| Imide Carbonyl (C=O) | Symmetric C=O Stretch | ~1715 | The second, lower frequency imide carbonyl band. |

| Carboxylic Acid Carbonyl (C=O) | C=O Stretch | ~1690 | Conjugation with the aromatic ring lowers the frequency. This may overlap with the imide C=O. |

| Aromatic C=C | C=C Stretch | 1450-1600 | Multiple bands are expected in this region, characteristic of the aromatic ring. |

The presence of a very broad absorption in the 2500-3300 cm⁻¹ region, coupled with strong carbonyl peaks around 1700 cm⁻¹, is highly indicative of the carboxylic acid moiety.[7] The distinct double peak for the imide carbonyls is a key identifier for the phthalimide core.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[8][9] It provides information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, a full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will provide an unambiguous structural assignment.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-13 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) | The acidic proton is highly deshielded and often appears as a broad singlet that can exchange with D₂O. |

| ~8.4 | Doublet | 1H | Aromatic H-4 | This proton is ortho to the carboxylic acid group, which is electron-withdrawing, causing a significant downfield shift. It will be coupled to H-6. |

| ~8.2 | Doublet of doublets | 1H | Aromatic H-6 | This proton is ortho to one carbonyl and meta to the carboxylic acid. It will show coupling to both H-4 and H-7. |

| ~7.9 | Doublet | 1H | Aromatic H-7 | This proton is ortho to the other carbonyl group and will be coupled to H-6. |

| 1.6 - 1.7 | Singlet | 9H | tert-Butyl (-C(CH₃)₃) | The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp, strong singlet.[10] |

¹³C NMR Spectroscopy: Carbon Backbone

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

| Predicted Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~168 | Quaternary | Imide Carbonyls (C1, C3) | Carbonyl carbons are highly deshielded and appear far downfield.[6] The two imide carbons may be equivalent or very close in chemical shift. |

| ~166 | Quaternary | Carboxylic Acid Carbonyl (-C OOH) | Also a highly deshielded carbonyl carbon. |

| ~136 | Quaternary | Aromatic C-5 | The carbon atom directly attached to the carboxylic acid group. |

| ~135 | Quaternary | Aromatic C-3a / C-7a | The two carbons where the five-membered ring is fused to the benzene ring. |

| ~132 | Tertiary | Aromatic C-6 | Aromatic CH carbon. |

| ~125 | Tertiary | Aromatic C-4 | Aromatic CH carbon. |

| ~124 | Tertiary | Aromatic C-7 | Aromatic CH carbon. |

| ~60 | Quaternary | tert-Butyl Quaternary C (-C (CH₃)₃) | The central carbon of the tert-butyl group. |

| ~28 | Primary | tert-Butyl Methyl C (-C(C H₃)₃) | The three equivalent methyl carbons of the tert-butyl group. |

2D NMR: Connecting the Dots

While 1D NMR provides a list of parts, 2D NMR shows how they are connected. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial as it shows correlations between protons and carbons that are 2 or 3 bonds away, which is essential for piecing together the molecular skeleton.[11]

Key Verifying Correlations:

-

tert-Butyl to Imide: A correlation between the singlet from the tert-butyl protons (~1.6 ppm) and the imide carbonyl carbons (~168 ppm) would definitively prove that the tert-butyl group is attached to the nitrogen atom of the phthalimide ring.

-

Aromatic Protons to Carbonyls: Correlations from the aromatic protons to the various carbonyl carbons and quaternary aromatic carbons will confirm the substitution pattern on the benzene ring. For example, H-4 should show a correlation to the carboxylic acid carbonyl carbon.

Data Integration and Conclusion

The structure of this compound can be elucidated with high confidence by integrating data from these orthogonal analytical techniques.

-

Mass Spectrometry confirms the elemental formula of C₁₃H₁₃NO₄ and provides fragmentation data consistent with the N-tert-butyl phthalimide core.

-

Infrared Spectroscopy identifies the essential functional groups: a carboxylic acid (broad O-H, C=O stretch), an imide (dual C=O stretches), and aromatic/aliphatic C-H bonds.

-

NMR Spectroscopy (¹H, ¹³C, and 2D) provides the definitive structural map. The chemical shifts, integrations, and coupling patterns in the ¹H spectrum, the number of signals in the ¹³C spectrum, and the long-range correlations in the HMBC spectrum all converge to support only one possible structure.

This systematic and multi-faceted approach ensures the scientific integrity of the structural assignment, forming a self-validating system where each piece of data corroborates the others. This foundational work is critical before proceeding with any further biological or material studies involving this compound.

References

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947. [Link]

-

Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-269. [Link]

-

McPhail, K. L., Davies-Coleman, M. T., & Coetzee, P. (2006). Microscale Methodology for Structure Elucidation of Natural Products. Mini reviews in organic chemistry, 3(3), 205–224. [Link]

-

Figshare. (2019). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. [Link]

-

Li, P., et al. (2016). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. Journal of Mass Spectrometry, 51(8), 617-626. [Link]

-

Le, H., & Lee, L. S. (2018). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. International journal of molecular sciences, 19(10), 3097. [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Science Ready. (2021). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

JoVE. (2023). Video: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Rasmussen, R. S., & Brattain, R. R. (1949). Infrared Spectra of Some Carboxylic Acid Derivatives. Journal of the American Chemical Society, 71(3), 1073–1079. [Link]

Sources

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceready.com.au [scienceready.com.au]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 7. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 8. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy (2013) | Neeraj Kumar Fuloria | 19 Citations [scispace.com]

- 9. jchps.com [jchps.com]

- 10. tandf.figshare.com [tandf.figshare.com]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 2-tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from structurally analogous molecules to predict and interpret its ¹H NMR, ¹³C NMR, IR, and mass spectra. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization of this and similar N-substituted phthalimide derivatives.

Molecular Structure and Spectroscopic Overview

This compound incorporates a rigid phthalimide core, a bulky tert-butyl group attached to the imide nitrogen, and a carboxylic acid functionality on the aromatic ring. Each of these structural features will give rise to characteristic signals in different spectroscopic analyses. Understanding these signatures is crucial for confirming the identity, purity, and structure of the synthesized compound.

Caption: Molecular structure of this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide distinct signals for the aromatic protons and the tert-butyl group. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and carboxylic acid groups.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.6 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet. In a similar compound, 2-[4-tert-Butyl-5-(2-chlorobenzyl)-1,3-thiazol-2-yl]isoindoline-1,3-dione, the tert-butyl protons resonate at 1.46 ppm[1]. The deshielding effect of the adjacent nitrogen will shift this signal downfield. |

| ~7.9 | Doublet | 1H | Ar-H | Aromatic proton ortho to the carbonyl group. |

| ~8.2 | Doublet of doublets | 1H | Ar-H | Aromatic proton meta to the carboxylic acid and ortho to the other carbonyl group. |

| ~8.4 | Singlet (or narrow doublet) | 1H | Ar-H | Aromatic proton ortho to the carboxylic acid group. |

| >10 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift, which is often exchangeable with D₂O[2]. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to observe the acidic proton.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Shim the instrument to obtain a narrow and symmetrical solvent peak.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 15 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Acquisition and Processing:

-

Acquire the free induction decay (FID).

-

Apply a Fourier transform to the FID.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Caption: Workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will be characterized by signals from the tert-butyl group, the aromatic ring, the imide carbonyls, and the carboxylic acid carbonyl.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~28 | -C(CH₃)₃ | The methyl carbons of the tert-butyl group are expected in this region. |

| ~60 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group will be deshielded by the adjacent nitrogen. For 2-iodo-2-methylpropane, the quaternary carbon appears around 40.4 ppm, and the nitrogen in the target molecule will have a stronger deshielding effect[3]. |

| 120-140 | Aromatic C | The aromatic carbons will resonate in this typical range. The exact shifts will depend on the substitution pattern. |

| ~168 | Imide C=O | The two equivalent carbonyl carbons of the imide are expected in this region. |

| ~170 | Carboxylic Acid C=O | The carbonyl carbon of the carboxylic acid typically appears in the range of 170-185 ppm[2]. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

-

Set a wider spectral width (e.g., 0 to 200 ppm).

-

A longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically required.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, baseline correction).

-

Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the stretching vibrations of the carbonyl groups and the O-H stretch of the carboxylic acid.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Assignment | Rationale |

| 2500-3300 (broad) | O-H stretch (carboxylic acid dimer) | This very broad absorption is a hallmark of a hydrogen-bonded carboxylic acid[4]. |

| ~1770 and ~1710 | C=O stretch (imide, asymmetric and symmetric) | N-substituted phthalimides typically show two distinct carbonyl stretching bands. For N-hydroxyphthalimide, these appear at 1791 cm⁻¹ and 1733 cm⁻¹[4]. |

| ~1690 | C=O stretch (carboxylic acid) | The carbonyl of the carboxylic acid will also be in this region, potentially overlapping with one of the imide stretches. |

| ~1600 | C=C stretch (aromatic) | Characteristic stretching vibrations of the aromatic ring. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data:

| m/z | Assignment | Rationale |

| 261 | [M]⁺ | Molecular ion peak. |

| 246 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group is a very common fragmentation pathway for tert-butyl containing compounds, leading to a stable tertiary carbocation[5]. |

| 216 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 205 | [M - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group. |

| 147 | [Phthalimide fragment]⁺ | Fragmentation of the N-tert-butyl bond. |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled to a liquid chromatograph.

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion.

-

Analysis:

-

Acquire a full scan mass spectrum to determine the molecular weight.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and elucidate the structure.

-

Caption: Workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a detailed prediction and interpretation of the key spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently approach the synthesis and characterization of this molecule. The provided experimental protocols offer a standardized methodology for obtaining high-quality data. The combination of predicted data and robust experimental design forms a self-validating system for the structural elucidation of this and related compounds.

References

-

2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate. (n.d.). National Institutes of Health. Retrieved from [Link]

-

5,8-Di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione—A New Lipophilic N-oxyl Radical Precursor. (2023). MDPI. Retrieved from [Link]

-

Synthesis and characterization of some new N-substituted phthalimide. (2016). ResearchGate. Retrieved from [Link]

-

Convenient Synthesis of tert-Butyl Esters of Indole-5-carboxylic Acid and Related Heterocyclic Carboxylic Acids. (2009). ResearchGate. Retrieved from [Link]

-

Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. (n.d.). ResearchGate. Retrieved from [Link]

-

Advanced Organic Chemistry: 13C NMR spectrum of 2-iodo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

IR SPECTROSCOPY OF THE PROTONATION PROCESS OF PHTHALIMIDE DERIVATIVES. (1977). CORE. Retrieved from [Link]

-

Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. (n.d.). Chinese Journal of Analytical Chemistry. Retrieved from [Link]

-

Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. (2005). ResearchGate. Retrieved from [Link]

-

Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. (2014). ResearchGate. Retrieved from [Link]

-

An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking. (2024). MDPI. Retrieved from [Link]

-

Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. (2006). PubMed. Retrieved from [Link]

-

Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. (2018). National Institutes of Health. Retrieved from [Link]

-

3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. (n.d.). Journal of Pharmaceutical Science and Technology. Retrieved from [Link]

-

The mass spectrum of tert-butylamine follows shows an intense bas... (n.d.). Pearson. Retrieved from [Link]

-

Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically. (n.d.). Retrieved from [Link]

-

2-[4-tert-Butyl-5-(2-chlorobenzyl)-1,3-thiazol-2-yl]isoindoline-1,3-dione. (n.d.). National Institutes of Health. Retrieved from [Link]

-

13C NMR spectra of 2-(2-oxo-2-(4-(p-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (3b) (75 MHz, CDCl3). (n.d.). ResearchGate. Retrieved from [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). Geochimica et Cosmochimica Acta. Retrieved from [Link]

-

1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. (n.d.). AWS. Retrieved from [Link]

-

2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

2-(4-Carboxybenzyl)-1,3-dioxo-5-isoindolinecarboxylicacid. (n.d.). MD Topology. Retrieved from [Link]

Sources

- 1. 2-[4-tert-Butyl-5-(2-chlorobenzyl)-1,3-thiazol-2-yl]isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. myneni.princeton.edu [myneni.princeton.edu]

- 3. 13C nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid solubility profile

An In-Depth Technical Guide to the Solubility Profile of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. This guide provides a comprehensive technical overview of the solubility profile of this compound, a molecule of interest in medicinal chemistry. As a weak carboxylic acid, its solubility is intrinsically linked to pH. This document outlines the theoretical underpinnings of its solubility, presents detailed, field-proven protocols for both kinetic and thermodynamic solubility determination, and interprets the expected data in the context of drug discovery and development. The methodologies described are designed to be self-validating, ensuring robust and reliable characterization of the compound's physicochemical properties.

Introduction to the Compound and the Importance of Solubility

The Pivotal Role of Solubility in Drug Discovery

Solubility is a fundamental physicochemical property that profoundly influences a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] Poor aqueous solubility is a primary contributor to low and erratic bioavailability, which can terminate the development of otherwise promising therapeutic agents.[2] Therefore, a thorough characterization of a compound's solubility profile is not merely a data collection exercise; it is a strategic imperative that guides lead optimization, salt selection, and formulation development, ultimately increasing the probability of clinical success.[1]

Physicochemical Properties of this compound

This compound is an organic molecule characterized by a planar isoindoline-1,3-dione core, a bulky, hydrophobic tert-butyl group, and an ionizable carboxylic acid moiety.

-

Molecular Structure:

-

Hydrophobic Core: The isoindoline ring system and the non-polar tert-butyl group contribute to low intrinsic aqueous solubility of the neutral molecule. Carboxylic acids with larger hydrocarbon portions tend to be poorly soluble in water.[3][4]

-

Ionizable Group: The presence of the carboxylic acid group (COOH) is the most significant feature governing its solubility profile. As a weak acid, it can donate a proton to form a negatively charged carboxylate anion (COO⁻).[5] This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility.[3][6]

-

Based on its structure, it is predicted that the neutral form of the compound will have low solubility in acidic and neutral aqueous media, while its solubility will increase significantly in alkaline conditions where it exists predominantly in its ionized carboxylate form.[7][8]

Theoretical Framework: pH-Dependent Solubility

The solubility of an ionizable compound like this compound is governed by the equilibrium between its solid phase and its dissolved species (neutral and ionized).

The Henderson-Hasselbalch Equation in Solubility

The relationship between pH, the acid dissociation constant (pKa), and the ratio of the ionized to the un-ionized form of the acid in solution is described by the Henderson-Hasselbalch equation. For a weak acid, the solubility increases as the pH of the solution rises above its pKa, because the equilibrium shifts towards the more soluble ionized form.[9] Basic anions, which are the conjugate bases of weak acids, are more soluble in acidic solutions, a principle that applies in reverse to acidic compounds.[8] The increased solubility of the ionized form is due to the strong ion-dipole interactions between the charged carboxylate group and water molecules.[6]

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In drug discovery, solubility is assessed using two distinct methodologies that answer different questions.[10]

-

Kinetic Solubility: This is a measure of how readily a compound, pre-dissolved in an organic solvent like dimethyl sulfoxide (DMSO), precipitates when diluted into an aqueous buffer.[11][12] It is a high-throughput method used in the early stages to quickly flag problematic compounds.[1] However, because the process is rapid, it can lead to the formation of supersaturated solutions or the precipitation of less stable, more soluble amorphous forms, often resulting in an overestimation of the true solubility.[10][13]

-

Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution.[12][14] It is determined by allowing an excess of the solid compound to equilibrate with the aqueous medium over an extended period (e.g., 24 hours).[2] This method is more time- and resource-intensive but provides the definitive solubility value crucial for lead optimization and formulation development.[1][11]

A comprehensive profile necessitates both measurements. Kinetic data provides an early warning, while thermodynamic data offers the precise values needed for critical development decisions.

Experimental Protocols for Solubility Determination

The following protocols are presented as robust, self-validating systems. The choice of a quantitative analytical method like HPLC-UV is deliberate; it ensures that the measured concentration corresponds specifically to the parent compound, distinguishing it from any potential impurities or degradants.[10]

Protocol for Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the most reliable approach.[14][15]

Materials and Equipment:

-

This compound (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glycine-HCl buffer, pH 1.2

-

Borate buffer, pH 9.0

-

HPLC-grade water, acetonitrile, and methanol

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control (set to 25°C)

-

Centrifuge or filtration apparatus (0.22 µm PVDF syringe filters)

-

Calibrated HPLC-UV system

Step-by-Step Methodology:

-

Compound Addition: Add an excess amount of the solid compound (approx. 2 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., pH 1.2, 7.4, or 9.0) to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to allow the system to reach equilibrium.[12]

-

Phase Separation: After 24 hours, visually confirm the presence of excess solid. Separate the solid from the supernatant by centrifuging at 14,000 rpm for 15 minutes or by filtering through a 0.22 µm syringe filter. This step is critical to avoid aspirating solid particles.

-

Sample Preparation: Carefully aspirate an aliquot of the clear supernatant and dilute it with an appropriate mobile phase mimic (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the HPLC calibration curve.

-

Quantitative Analysis: Analyze the diluted sample using a validated HPLC-UV method. Determine the concentration of the compound by comparing its peak area to a standard calibration curve.

-

Calculation: Multiply the measured concentration by the dilution factor to obtain the thermodynamic solubility in µg/mL or µM.

Caption: Thermodynamic Solubility Workflow (Shake-Flask).

Protocol for Kinetic Solubility (Nephelometry/Turbidimetry)

This high-throughput method measures the point at which the compound precipitates from a DMSO stock solution.[2][11]

Materials and Equipment:

-

10 mM stock solution of the compound in 100% DMSO

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplates

-

Liquid handling system or multichannel pipettes

-

Plate reader with nephelometry or turbidimetry capabilities

Step-by-Step Methodology:

-

Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.

-

Compound Addition: Using a liquid handler, add small volumes of the 10 mM DMSO stock solution to the buffer to create a range of final concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells to minimize its solubilizing effect.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Measurement: Measure the turbidity or light scattering in each well using a plate reader.

-

Data Analysis: Determine the concentration at which the measured signal significantly increases above the background, indicating the formation of a precipitate. This concentration is reported as the kinetic solubility.

Caption: Kinetic Solubility Workflow (Turbidimetry).

Expected Solubility Profile and Data Interpretation

The following tables summarize the anticipated solubility data for this compound based on its chemical structure and the principles outlined above.

Table 1: Predicted Aqueous Thermodynamic Solubility vs. pH

| pH of Aqueous Buffer | Predominant Species | Expected Solubility | Rationale |

| 1.2 (Simulated Gastric Fluid) | Neutral (COOH) | Very Low (<10 µM) | The compound is fully protonated and non-polar, leading to minimal interaction with water.[16] |

| 7.4 (Physiological pH) | Mixed (COOH/COO⁻) | Moderate to High | At a pH likely above the compound's pKa, a significant fraction exists as the soluble carboxylate anion.[9] |

| 9.0 (Alkaline) | Ionized (COO⁻) | High (>200 µM) | The compound is almost completely deprotonated to its highly polar and water-soluble carboxylate form.[3][6] |

Table 2: Predicted Solubility in Common Organic Solvents

| Solvent | Polarity | Expected Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Excellent solvent for a wide range of organic compounds. |

| Ethanol / Methanol | Polar Protic | Moderate to High | The compound can hydrogen bond with the alcohol, but the non-polar regions may limit very high solubility. |

| Acetonitrile | Polar Aprotic | Moderate | Less polar than DMSO, offering moderate solubilizing power. |

| Chloroform / Dichloromethane | Non-polar | Low to Moderate | The compound has significant polar character (dioxo and carboxyl groups), limiting solubility in non-polar solvents.[4] |

Interpreting the Data

It is anticipated that the kinetic solubility value at pH 7.4 will be significantly higher than the thermodynamic value.[10] This common observation is attributed to the formation of a supersaturated solution and the precipitation of a higher-energy, more soluble amorphous solid, which has not had sufficient time to convert to the more stable, less soluble crystalline form.[13]

Caption: Key Factors Influencing Compound Solubility.

Implications for Drug Development and Conclusion

The solubility profile of this compound is characteristic of a weak acid with a significant hydrophobic structure. The key findings are:

-

pH-Dependent Solubility: The compound will exhibit poor solubility at acidic pH and significantly enhanced solubility at neutral and alkaline pH. This is a critical consideration for oral drug delivery, as the compound will have low solubility in the stomach but is expected to dissolve more readily in the higher pH environment of the small intestine.[9]

-

Formulation Strategy: The acidic nature of the molecule makes it an excellent candidate for salt formation. Creating a sodium or potassium salt would dramatically increase its aqueous solubility and dissolution rate, a common strategy for improving the bioavailability of acidic drugs.[3][15]

-

Biopharmaceutical Classification: Based on its predicted low intrinsic solubility, the compound would likely be classified as a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) agent, pending permeability data.[13] This classification guides the regulatory pathway and formulation efforts.

References

-

Berna, M., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. Ovid. 10

-

WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec. 1

-

Chemistry LibreTexts. (2022). 4.2.3: Structure and Properties of Carboxylic Acids. Chemistry LibreTexts.

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate.

-

Enamine. (n.d.). Aqueous Solubility Assay. Enamine.

-

Fiveable. (n.d.). pH and Solubility. AP Chem | Fiveable.

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery.

-

Creative Bioarray. (n.d.). Aqueous Solubility Assays. Creative Bioarray.

-

Pearson. (n.d.). Dependence of Solubility on pH: Videos & Practice Problems. Pearson.

-

Chemistry LibreTexts. (2020). 21.1: Structure and Properties of Carboxylic Acids and their Salts. Chemistry LibreTexts.

-

Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions. Britannica.

-

Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Quora.

-

Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.

-

CK-12 Foundation. (n.d.). Physical Properties of Carboxylic Acids. CK-12 Foundation.

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor.

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.

-

Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Chad's Prep.

-

Fuguet, E., et al. (2019). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate.

-

askIITians. (2025). How does pH affect solubility? askIITians.

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. researchgate.net [researchgate.net]

- 10. ovid.com [ovid.com]

- 11. Aqueous Solubility Assay - Enamine [enamine.net]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. pharmatutor.org [pharmatutor.org]

- 14. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 15. researchgate.net [researchgate.net]

- 16. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]

An In-Depth Technical Guide to the Synthesis of N-tert-butylphthalimide-5-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-tert-butylphthalimide-5-carboxylic acid, a key building block in the development of novel therapeutic agents and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathway, reaction mechanism, experimental protocols, and characterization of the target compound. By elucidating the causality behind experimental choices and providing a framework for a self-validating protocol, this guide aims to empower researchers to confidently and efficiently synthesize N-tert-butylphthalimide-5-carboxylic acid.

Introduction: Significance and Applications

N-substituted phthalimides are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and hypolipidemic properties. The introduction of a carboxylic acid moiety at the 5-position of the phthalimide ring, coupled with an N-tert-butyl substituent, offers a unique combination of steric and electronic features. The tert-butyl group can impart increased metabolic stability and lipophilicity, while the carboxylic acid provides a handle for further chemical modifications, such as amide or ester formation, enabling the exploration of a wider chemical space for drug discovery and materials science applications.

Synthetic Strategy: The Reaction of Trimellitic Anhydride with tert-Butylamine

The most direct and efficient synthetic route to N-tert-butylphthalimide-5-carboxylic acid involves the condensation of trimellitic anhydride with tert-butylamine. Trimellitic anhydride serves as the ideal starting material, as it contains the pre-functionalized phthalic anhydride ring with a carboxylic acid group at the desired position.

Mechanistic Insights

The reaction proceeds through a two-step mechanism:

-

Nucleophilic Acyl Substitution: The primary amine of tert-butylamine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride ring. This leads to the opening of the anhydride and the formation of a phthalamic acid intermediate. This initial reaction is typically rapid.

-

Intramolecular Cyclization and Dehydration: The phthalamic acid intermediate then undergoes an intramolecular nucleophilic attack of the amide nitrogen onto the remaining carboxylic acid group of the original anhydride moiety. Subsequent dehydration (loss of a water molecule) at elevated temperatures leads to the formation of the stable five-membered imide ring, yielding the desired N-tert-butylphthalimide-5-carboxylic acid.

The overall reaction is a dehydrative condensation. The high temperatures employed in the second step are crucial for driving the equilibrium towards the formation of the thermodynamically stable imide product by removing the water byproduct.

Experimental Protocol: A Self-Validating System

The following protocol is a robust and reproducible method for the synthesis of N-tert-butylphthalimide-5-carboxylic acid.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| Trimellitic anhydride | 192.12 | ≥97% | Major Chemical Supplier |

| tert-Butylamine | 73.14 | ≥99% | Major Chemical Supplier |

| Glacial Acetic Acid | 60.05 | ACS Grade | Major Chemical Supplier |

| Deionized Water | 18.02 | - | - |

| Sodium Bicarbonate | 84.01 | ACS Grade | Major Chemical Supplier |

| Hydrochloric Acid | 36.46 | Concentrated (37%) | Major Chemical Supplier |

| Ethyl Acetate | 88.11 | ACS Grade | Major Chemical Supplier |

| Hexanes | - | ACS Grade | Major Chemical Supplier |

Step-by-Step Synthesis

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add trimellitic anhydride (19.21 g, 0.1 mol).

-

Solvent and Reagent Addition: To the flask, add 100 mL of glacial acetic acid. The use of glacial acetic acid as a solvent facilitates the reaction by maintaining a homogeneous solution and can also act as a catalyst for the dehydration step. Begin stirring the mixture.

-

Addition of tert-Butylamine: Slowly add tert-butylamine (10.6 mL, 0.1 mol) to the stirred suspension. The addition should be done cautiously as the initial reaction can be exothermic.

-

Reaction at Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product indicates the reaction is proceeding.

-